6,8-Difluoroimidazo[1,5-A]pyridine
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Overview
Description
6,8-Difluoroimidazo[1,5-a]pyridine is a heterocyclic compound characterized by the presence of both fluorine atoms at the 6th and 8th positions on the imidazo[1,5-a]pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method includes the cyclocondensation of 2-aminopyridine derivatives with fluorinated aldehydes or ketones under acidic conditions. Another approach involves the oxidative cyclization of fluorinated precursors using oxidizing agents such as potassium permanganate or cerium ammonium nitrate .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, cerium ammonium nitrate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced imidazo[1,5-a]pyridine derivatives, and substituted imidazo[1,5-a]pyridine compounds .
Scientific Research Applications
6,8-Difluoroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as an anti-cancer agent and in the development of other therapeutic drugs.
Mechanism of Action
The mechanism of action of 6,8-Difluoroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different substitution patterns.
Imidazo[1,5-a]pyridine derivatives: Various derivatives with different substituents at different positions on the ring.
Uniqueness
6,8-Difluoroimidazo[1,5-a]pyridine is unique due to the presence of fluorine atoms at the 6th and 8th positions, which impart distinct chemical and physical properties. These fluorine atoms can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H4F2N2 |
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Molecular Weight |
154.12 g/mol |
IUPAC Name |
6,8-difluoroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-6(9)7-2-10-4-11(7)3-5/h1-4H |
InChI Key |
HBRYFRNJFKFJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CN2C=C1F)F |
Origin of Product |
United States |
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